N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a structurally complex heterocyclic compound featuring:
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O2S/c34-25(30-22-7-3-1-4-8-22)18-36-27-32-31-24(33(27)23-9-5-2-6-10-23)17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMZZFMWUMMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an antiviral or antifungal agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane moiety may interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of adamantane-functionalized triazoles and thiadiazoles. Key structural analogs include:
Biological Activity
N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C25H29N5O3S
Molecular Weight : 479.6 g/mol
IUPAC Name : N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
The compound features a triazole ring, a cyclohexyl group, and a methoxybenzamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or modulate the activity of key enzymes involved in cellular processes.
- Receptors : It can bind to receptors that regulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against leukemia cell lines (K562 and CCRF-SB), with IC50 values indicating effective inhibition of cell proliferation. For example:
- Cell Cycle Analysis : Treatment with compounds led to an increase in subG1 populations indicative of apoptotic cells. The accumulation of cells in the G1 phase was also noted, suggesting that these compounds could effectively induce apoptosis while inhibiting cell cycle progression .
Antimicrobial Activity
N-[...]adamantane derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Studies : Several derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
Study on Anticancer Properties
In a study focusing on the anticancer effects of triazole derivatives, compounds structurally related to N-[...]adamantane were tested against human leukemia cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through specific cellular pathways .
Study on Antimicrobial Effects
Another study examined the antimicrobial efficacy of adamantane derivatives against Candida spp. and other pathogens. The findings revealed promising results with several derivatives showing potent activity against fungal strains .
Q & A
Q. Synthesis Steps :
Triazole ring formation : Cyclization of hydrazinecarbothioamide derivatives in alkaline media (e.g., KOH/ethanol, 80°C, 6–8 hours) .
Alkylation : Reaction with α-haloalkanes (e.g., 1-bromohexane) in n-butanol/NaOH to introduce sulfanyl groups (yield: 60–75%) .
Adamantane coupling : Amide bond formation via EDC/HATU-mediated coupling (yield: 50–65%) .
Yield Optimization: Impurities from incomplete cyclization or side reactions (e.g., over-alkylation) require HPLC purification .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : H/C NMR confirms regiochemistry of triazole substitution (e.g., δ 8.2–8.5 ppm for triazole protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 488.64 [M+H]) .
- X-ray Crystallography : SHELXL refines crystal packing and hydrogen-bond networks (R-factor <0.05) .
Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in triazole synthesis?
- Solvent Effects : Polar aprotic solvents (DMF/DMSO) improve cyclization kinetics but may increase side products.
- Catalyst Screening : Transition metals (e.g., CuI) can direct 1,3-dipolar cycloaddition regioselectivity .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazinecarbothioamide → triazole-thione) to halt reactions at optimal conversion .
Advanced Question: What mechanistic hypotheses explain its reported antimicrobial activity?
- Target Inhibition : Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51) via heme iron coordination, disrupting ergosterol biosynthesis .
- Adamantane Role : Enhances passive diffusion through lipid bilayers (logD ~3.8), as shown in Candida albicans MIC assays (MIC = 2–4 µg/mL) .
Contradiction Alert: Substitution at triazole C5 (e.g., benzyl vs. cyclohexyl) alters potency by >10-fold, suggesting steric constraints in target binding .
Advanced Question: How can computational modeling predict binding modes with biological targets?
- Docking Studies : AutoDock Vina simulates interactions with CYP51 (PDB: 5TZ1). Key residues: Phe228 (π-stacking with triazole), Leu376 (hydrophobic adamantane pocket) .
- MD Simulations : AMBER evaluates binding stability; RMSD <2.0 Å over 100 ns correlates with in vitro efficacy .
Advanced Question: What structure-activity relationships (SAR) govern its antiviral potential?
- Triazole Modifications : Electron-withdrawing groups (e.g., -NO) at C5 enhance antiviral activity (IC <1 µM in influenza A assays) but reduce solubility .
- Adamantane Substitution : 1-Carboxamide vs. 1-hydroxyl groups improve metabolic stability (t >6 hours in hepatocyte assays) .
Advanced Question: What crystallographic challenges arise during structural analysis?
- Disorder in Adamantane : High symmetry causes rotational disorder; SHELXL’s PART instructions partition occupancy for refinement .
- Twinned Data : Merohedral twinning (e.g., pseudo-orthorhombic systems) requires HKLF5 format in SHELXL for accurate intensity correction .
Advanced Question: How do contradictory reports on solubility and bioactivity align with structural data?
- Solubility Paradox : Despite logP ~4.0, micellar solubilization (e.g., 0.1% Tween-80) enhances in vivo bioavailability (AUC 120 µg·h/mL) .
- Bioactivity Variability : Batch-to-batch purity differences (HPLC >98% vs. 90%) correlate with IC shifts in kinase assays .
Advanced Question: What strategies stabilize this compound under physiological conditions?
- pH-Dependent Stability : Degrades rapidly at pH <3 (gastric conditions); enteric coating improves oral delivery .
- Light Sensitivity : UV-Vis spectra show λ 290 nm; amber glass vials prevent photodegradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
